molecular formula C15H14O4 B6364969 2-(2,4-Dimethoxyphenyl)benzoic acid, 95% CAS No. 855278-72-7

2-(2,4-Dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6364969
CAS RN: 855278-72-7
M. Wt: 258.27 g/mol
InChI Key: QAGNPIMNIGIAIU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)benzoic acid, 95% (2,4-DMPB) is an organic compound that is widely used in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a white, crystalline solid with a molecular weight of 246.27 g/mol and a melting point of 158-159 °C. 2,4-DMPB has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. It is used as a reagent in the synthesis of various organic compounds, as a substrate in enzymatic reactions, and as a drug in the treatment of various diseases.

Mechanism of Action

2-(2,4-Dimethoxyphenyl)benzoic acid, 95% is an inhibitor of cyclooxygenase (COX) enzymes. It binds to the active site of the enzyme and blocks the formation of prostaglandins, which play an important role in inflammation and pain. In addition, 2-(2,4-Dimethoxyphenyl)benzoic acid, 95% is an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, an important precursor of prostaglandins.
Biochemical and Physiological Effects
2-(2,4-Dimethoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethoxyphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, it is also relatively expensive, making it less suitable for large-scale experiments.

Future Directions

May include the use of 2-(2,4-Dimethoxyphenyl)benzoic acid, 95% in the development of novel drugs for the treatment of diseases, such as cancer, Alzheimer’s disease, and diabetes. In addition, further research may be conducted to explore the potential of 2-(2,4-Dimethoxyphenyl)benzoic acid, 95% as an anti-inflammatory agent, or as a potential therapeutic for other diseases. Finally, further research may be conducted to explore the potential of 2-(2,4-Dimethoxyphenyl)benzoic acid, 95% as a substrate for enzyme reactions, or as a reagent for the synthesis of other organic compounds.

Synthesis Methods

2-(2,4-Dimethoxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2,4-dimethoxyphenol and benzoyl chloride in anhydrous dimethylformamide (DMF) at room temperature. The reaction is catalyzed by anhydrous zinc chloride and is complete in 1-2 hours. The product is isolated by filtration and recrystallized from ethanol or methanol.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a substrate in enzymatic reactions, and as a drug in the treatment of various diseases. It is also used in the synthesis of various heterocyclic compounds, such as thiophene, pyrrole, and furan. In addition, it is used in the synthesis of polymers, such as polyurethane and polystyrene.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-10-7-8-12(14(9-10)19-2)11-5-3-4-6-13(11)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGNPIMNIGIAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681263
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855278-72-7
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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